3-(Aminomethyl)cyclopentan-1-one
Description
3-(Aminomethyl)cyclopentan-1-one is a cyclic ketone derivative with a primary amine substituent at the 3-position of the cyclopentane ring. Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol (calculated from its formula: C₆H₁₁NO = 72.06 (C) + 11.11 (H) + 14.01 (N) + 16.00 (O)) . The compound is often utilized as a hydrochloride salt (CID 69725570) in research settings . Key structural features include:
- A cyclopentanone backbone (five-membered ring with a ketone group).
- An aminomethyl (-CH₂NH₂) substituent at the 3-position.
- Potential for hydrogen bonding due to the amine and ketone functional groups.
Its SMILES notation is C1CC(=O)CC1CN, and its InChIKey is SSZMVNBVJGCVFK-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-(aminomethyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-4-5-1-2-6(8)3-5/h5H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMVNBVJGCVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
For large-scale industrial production, the preparation of 3-(Aminomethyl)cyclopentan-1-one may involve more efficient and cost-effective methods. One such method includes the use of chiral sources in an N-acyl hydroxylamine compound, followed by an asymmetric cycloaddition reaction with cyclopentadiene to construct the target product . This method offers high stereoselectivity and is suitable for large-scale production.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction to form secondary alcohols. Catalytic hydrogenation (H₂, Pd/C) at 0.1–1 MPa and 20–50°C yields 3-(aminomethyl)cyclopentanol with retention of stereochemistry . Alternative reducing agents include:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C | 3-(Aminomethyl)cyclopentanol |
| LiAlH₄ | THF, reflux | 3-(Aminomethyl)cyclopentanol |
| H₂/Pd-C | 0.5 MPa, 30°C | 3-(Aminomethyl)cyclopentanol |
Mechanistically, hydride transfer to the carbonyl carbon generates an alkoxide intermediate, which protonates to form the alcohol.
Oxidation Reactions
The aminomethyl group oxidizes under controlled conditions:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, heat | 3-(Nitromethyl)cyclopentan-1-one |
| O₂/Pt catalyst | Aqueous NH₃, 80°C | 3-(Cyanomethyl)cyclopentan-1-one |
Oxidation typically proceeds via radical intermediates or sequential deprotonation and electron transfer. Over-oxidation of the ketone is minimized by selecting mild conditions.
Nucleophilic Additions
The ketone participates in Grignard and organometallic reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| MeMgBr | THF, −78°C | 3-(Aminomethyl)-1-(2-propanol)cyclopentane |
| PhLi | Et₂O, 0°C | 3-(Aminomethyl)-1-(phenyl)cyclopentanol |
Addition occurs at the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol after workup .
Condensation Reactions
The amine and ketone engage in intramolecular Schiff base formation under acidic dehydration (H₂SO₄, Δ), yielding a 6-membered cyclic imine (azabicyclo[4.3.0]non-3-ene). This reaction highlights the compound’s utility in synthesizing nitrogen-containing heterocycles.
Functionalization of the Aminomethyl Group
The primary amine undergoes typical derivatization:
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Ac₂O, pyridine | 3-(Acetamidomethyl)cyclopentan-1-one |
| Alkylation | CH₃I, K₂CO₃ | 3-(Dimethylaminomethyl)cyclopentan-1-one |
These modifications enhance solubility or introduce targeting moieties for drug design .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₃N
- Molecular Weight : 99.18 g/mol
- Structure : The compound features a cyclopentane ring with an aminomethyl group, which contributes to its reactivity and interaction with biological systems.
Chemistry
3-(Aminomethyl)cyclopentan-1-one serves as a building block in organic synthesis. Its cyclic structure allows for various chemical modifications and transformations, making it useful in the development of more complex molecules.
- Building Block for Synthesis : It can be used to synthesize other cyclic compounds or as an intermediate in multi-step organic reactions.
- Chiral Inducer : The compound is explored for its ability to induce chirality in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs.
Biology
Research indicates that 3-(Aminomethyl)cyclopentan-1-one interacts with various biological targets, particularly in neuropharmacology.
- Neuroprotective Effects : Studies have shown that this compound may protect neurons from excitotoxic damage caused by excessive glutamate signaling. This property is significant for developing treatments for neurodegenerative diseases.
Medicine
The therapeutic potential of 3-(Aminomethyl)cyclopentan-1-one is being actively researched:
- Drug Development : It is being investigated as a potential candidate for treating neurological disorders due to its neuroprotective properties.
- Ligand Studies : The compound acts as a ligand in receptor studies, which may lead to the discovery of new pharmacological agents targeting specific molecular pathways.
Industry
In industrial applications, 3-(Aminomethyl)cyclopentan-1-one is utilized as an intermediate in the production of fine chemicals and polymers:
- Fine Chemicals Production : Its role as an intermediate allows for the synthesis of various industrial products.
- Polymer Chemistry : The compound can be used in the formulation of resins and other polymeric materials, enhancing their properties.
Study 1: Neuroprotective Activity
A study published in Neuroscience Letters evaluated the neuroprotective effects of 3-(Aminomethyl)cyclopentan-1-one in a rat model of excitotoxicity induced by NMDA (N-methyl-D-aspartate). Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.
Study 2: Anxiolytic Properties
In another investigation, researchers assessed the anxiolytic effects using the elevated plus maze test in mice. Animals treated with 3-(Aminomethyl)cyclopentan-1-one exhibited increased time spent in open arms compared to untreated controls, indicating reduced anxiety levels.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclopentan-1-one involves its ability to participate in various chemical reactions due to the presence of the aminomethyl group and the cyclopentanone ring. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its interactions with molecular targets and pathways are influenced by its chemical structure and reactivity .
Comparison with Similar Compounds
Comparison with Similar Cyclopentanone Derivatives
Structural and Functional Group Variations
The table below summarizes key structural analogs of 3-(aminomethyl)cyclopentan-1-one, highlighting differences in substituents, molecular weight, and functional groups:
Note: The CAS number corresponds to the hydrochloride salt form of 3-(aminomethyl)cyclopentan-1-one.
Key Research Findings
Electronic and Solubility Properties
- 3-(Aminomethyl)cyclopentan-1-one: The primary amine group introduces polarity, enhancing water solubility compared to non-polar analogs like 3-methyl-3-phenylcyclopentan-1-one . The hydrochloride salt form further increases solubility in aqueous media .
- 3-(Methoxymethyl)cyclopentan-1-one: The methoxymethyl group improves lipophilicity relative to the aminomethyl derivative, making it more suitable for non-polar solvents .
- Methyl 3-aminocyclopentanecarboxylate: The ester group provides reactivity for further derivatization (e.g., hydrolysis to carboxylic acids), a common strategy in prodrug design .
Biological Activity
3-(Aminomethyl)cyclopentan-1-one is a cyclic compound that has garnered attention for its potential biological activities. This article reviews the mechanisms of action, biological effects, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
3-(Aminomethyl)cyclopentan-1-one features a cyclopentanone ring with an aminomethyl substituent. This structure is significant as it influences the compound's interaction with biological targets, such as enzymes and receptors. The rigidity of the cyclopentanone enhances binding affinity, while the aminomethyl group can engage in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
The biological activity of 3-(Aminomethyl)cyclopentan-1-one is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby altering their function.
- Receptor Modulation : It can act on receptors involved in signaling pathways, potentially influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopentanones exhibit antimicrobial properties, making them candidates for further investigation in infectious disease contexts .
Biological Activity Overview
The biological activities associated with 3-(Aminomethyl)cyclopentan-1-one include:
- Antimicrobial Effects : Studies indicate that related cyclopentanone derivatives show significant inhibition against Gram-positive bacteria .
- Cytotoxicity : Research has demonstrated that certain analogs possess cytotoxic properties against cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Properties : Some studies have proposed that compounds with similar structures may exert neuroprotective effects, possibly through modulation of neuroinflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 3-(Aminomethyl)cyclopentan-1-one:
- Antimicrobial Activity :
- Cytotoxicity Against Cancer Cells :
- Mechanistic Insights :
Data Tables
Q & A
Q. What are the common synthetic routes for 3-(Aminomethyl)cyclopentan-1-one, and how do reaction conditions influence product purity?
- Methodological Answer: The synthesis of 3-(Aminomethyl)cyclopentan-1-one often involves photoredox catalysis or cycloaddition reactions. For example, photodecarboxylation-alkylation using Ru(bpy)₃Cl₂·6H₂O and Hantzsch ester in a water/THF mixture can yield cyclopentanone derivatives under mild conditions . Reaction parameters such as solvent polarity, temperature, and catalyst loading significantly impact purity. Post-synthesis purification via column chromatography or recrystallization is critical, as side reactions (e.g., oxidation or reduction of the ketone group) may introduce impurities .
Q. What spectroscopic techniques are critical for characterizing 3-(Aminomethyl)cyclopentan-1-one, and how are data interpreted?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the compound’s structure, particularly the cyclopentane ring and aminomethyl substituent. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the ketone (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹). Predicted physicochemical properties (e.g., density, boiling point) from computational models should align with experimental data to ensure accuracy .
Q. What safety protocols are essential when handling 3-(Aminomethyl)cyclopentan-1-one in laboratory settings?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Store the compound in a dry, ventilated area away from oxidizers and moisture. In case of inhalation, move to fresh air and seek medical attention. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste. Environmental hazards include potential aquatic toxicity, requiring containment to prevent ecosystem exposure .
Advanced Research Questions
Q. How can researchers optimize the yield of 3-(Aminomethyl)cyclopentan-1-one in multi-step syntheses?
- Methodological Answer: Optimize reaction stoichiometry and catalyst selection. For instance, ceric ammonium nitrate (CAN)-mediated oxidative cycloadditions improve regioselectivity in cyclopentanone formation . Solvent choice (e.g., THF for solubility vs. water for green chemistry) and temperature control (e.g., low temps to suppress side reactions) enhance efficiency. Kinetic studies using HPLC or GC-MS can identify rate-limiting steps, enabling targeted adjustments .
Q. When discrepancies arise between experimental and computational data for this compound, what strategies resolve these conflicts?
- Methodological Answer: Cross-validate computational models (e.g., DFT calculations for molecular geometry) with experimental results like X-ray crystallography or NMR coupling constants. If in silico predictions of bioactivity (e.g., enzyme inhibition) contradict in vivo assays, revisit force field parameters or solvent models in simulations. Retrospective analysis of ligand-receptor docking studies can refine binding affinity predictions .
Q. What methodologies assess the compound’s role in enzyme inhibition studies?
- Methodological Answer: Use enzyme kinetics (Michaelis-Menten analysis) to measure inhibition constants (Kᵢ). Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinities. Structural analogs (e.g., 3-(N-R,R'-aminomethyl)quinolin-4-ones) provide insights into structure-activity relationships (SAR). Computational docking (e.g., AutoDock Vina) predicts binding poses, which are validated via mutagenesis studies on active-site residues .
Notes
- References: Avoid non-peer-reviewed sources (e.g., commercial websites). Prioritize experimental protocols from journals like Tetrahedron or JACS and safety guidelines from regulatory bodies.
- Advanced Techniques: Incorporate hybrid methods (e.g., photoredox catalysis combined with computational modeling) to address synthetic and analytical challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
